2,2-difluorohex-5-enoicacid

Description

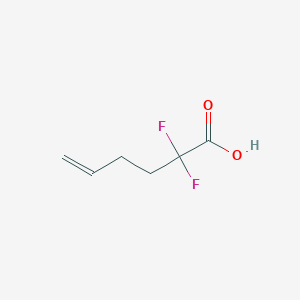

2,2-Difluorohex-5-enoic acid is a fluorinated aliphatic carboxylic acid characterized by a six-carbon chain with a double bond at position 5 and two fluorine atoms at the second carbon. Its molecular formula is C₆H₈F₂O₂, and its estimated molecular weight is 164.11 g/mol (calculated). The compound’s structure combines a carboxylic acid group, an alkene moiety, and fluorine substituents, which collectively influence its physicochemical properties, such as acidity, solubility, and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorohex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-2-3-4-6(7,8)5(9)10/h2H,1,3-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJBSVUVEKGYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluorohex-5-enoicacid typically involves the fluorination of hexenoic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,2-difluorohex-5-enoicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into fluorinated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions include fluorinated alcohols, azides, and thiols, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2,2-Difluorohex-5-enoic acid and its derivatives have shown promising results as potential antimicrobial agents. Research indicates that compounds with a gem-difluoroolefin pharmacophore exhibit enhanced activity against various pathogens. For instance, derivatives of 6,6-difluorohex-5-enoic acid have been tested for their efficacy against bacterial strains and have demonstrated a favorable profile compared to traditional antibiotics .

Insecticidal Properties

The compound has been studied for its insecticidal and acaricidal activities. It has been found effective against pests such as the tobacco budworm (Heliothis virescens) and spider mites (Tetranychus spp.). Field trials have indicated that formulations containing 2,2-difluorohex-5-enoic acid outperform several conventional insecticides in terms of both efficacy and safety .

Table 1: Biological Activity of 2,2-Difluorohex-5-enoic Acid Derivatives

| Compound Name | Target Pest | EC80 (ppm) | Toxicity Level |

|---|---|---|---|

| CGA 304'111 | Heliothis virescens | 12.5 | Moderate |

| CGA 304'112 | Nilaparata lugens | 9 | High |

| CGA 304'113 | Tetranychus spp. | 3 | Moderate |

Agricultural Applications

Pesticide Development

Due to its effectiveness in controlling agricultural pests, 2,2-difluorohex-5-enoic acid is being explored as an active ingredient in pesticide formulations. Its unique fluorinated structure enhances its stability and bioactivity in various environmental conditions. Studies have shown that the compound can inhibit the β-oxidation of fatty acids in insects, leading to metabolic disruption and death .

Case Study: Field Trials

In a series of field trials conducted over two growing seasons, formulations containing 2,2-difluorohex-5-enoic acid were applied to crops infested with common pests. The results indicated a significant reduction in pest populations compared to untreated controls, with minimal impact on beneficial insects. This highlights the compound's potential for use in integrated pest management strategies .

Synthetic Chemistry Applications

Building Block in Synthesis

In synthetic organic chemistry, 2,2-difluorohex-5-enoic acid serves as a versatile building block for the synthesis of more complex fluorinated compounds. Its reactivity allows for various transformations, including nucleophilic additions and coupling reactions. Researchers have developed multiple synthetic routes to produce this acid efficiently, utilizing it in the synthesis of pharmaceuticals and agrochemicals .

Table 2: Synthetic Routes for 2,2-Difluorohex-5-enoic Acid

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Radical Addition to Pent-4-enoic Acid Ethyl Ester | 70 | CBrClF₂ |

| Deoxifluorination | 65 | Triphenylphosphine + Bromine |

| Esterification | 80 | Methanol |

Mechanism of Action

The mechanism of action of 2,2-difluorohex-5-enoicacid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to the inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties, derived from available literature:

Key Differences and Implications

Fluorine Substitution Patterns

- 2,2-Difluorohex-5-enoic acid vs. 3,3-Difluoro-2-oxohex-5-enoic acid: The position of fluorine (C2 vs. C3) and the presence of a ketone group (C2-oxo) in the latter significantly alter reactivity.

- Trifluorohexene derivatives : The trifluoromethyl group in ’s compound introduces stronger electron-withdrawing effects, which could stabilize adjacent functional groups (e.g., amide) but reduce nucleophilicity .

Aromatic vs. Aliphatic Systems

- 2-Ethoxy-5-fluorobenzoic acid and 5-amino-2-fluorobenzoic acid (aromatic): These exhibit lower acidity (higher pKa) compared to aliphatic carboxylic acids due to resonance stabilization of the deprotonated form. Fluorine’s position (meta or para) on the aromatic ring also modulates electronic effects and biological activity .

- 2,2-Difluorohex-5-enoic acid (aliphatic): The absence of aromatic conjugation results in higher acidity (lower pKa) and greater flexibility, which may enhance interactions with enzymes or metal ions in biological systems.

Functional Group Diversity

- Amide-containing analogs (e.g., ): The amide group introduces hydrogen-bonding capacity, improving solubility in aqueous media but reducing volatility compared to carboxylic acids .

Biological Activity

2,2-Difluorohex-5-enoic acid (CAS Number: 60800-95-5) is an organic compound characterized by its unique structural features, including two fluorine atoms and a double bond in its hexenoic acid chain. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture.

The molecular formula of 2,2-difluorohex-5-enoic acid is C6H8F2O2. It can be synthesized through several methods, primarily involving the fluorination of hexenoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reactivity of the fluorinated compound allows it to participate in various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.

Mechanism of Biological Activity

The biological activity of 2,2-difluorohex-5-enoic acid is largely attributed to its interaction with biomolecules. The presence of fluorine enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can lead to the modulation or inhibition of specific biochemical pathways, making it a valuable compound in biochemical research.

1. Medicinal Chemistry

Research indicates that 2,2-difluorohex-5-enoic acid may serve as a pharmaceutical intermediate. Its ability to modulate biological pathways suggests potential applications in treating diseases such as viral infections and cancer. For instance, compounds with similar structures have been explored for their effects on toll-like receptors (TLRs), which play a critical role in immune response modulation .

2. Insecticidal Activity

Studies have shown that derivatives of difluorohex-5-enoic acid exhibit significant insecticidal properties. For example, compounds containing the gem-difluorovinyl pharmacophore have demonstrated effectiveness against pests like the tobacco budworm (Heliothis virescens) and banded cucumber beetle (Diabrotica balteata). This activity is believed to result from the inhibition of β-oxidation of fatty acids in insect mitochondria .

Comparative Analysis with Related Compounds

The biological activity of 2,2-difluorohex-5-enoic acid can be compared with other fluorinated compounds. Below is a table summarizing key differences:

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| 2,2-Difluoropropanoic Acid | Shorter carbon chain | Moderate insecticidal | Specialty chemicals |

| 6,6-Difluorohex-5-enoic Acid | Similar but more potent | High insecticidal efficacy | Agricultural pesticides |

| 2,2-Difluorohex-5-enoic Acid | Unique double bond | Potential antiviral effects | Pharmaceutical intermediates |

Case Study 1: Antiviral Potential

A study investigated the antiviral properties of fluorinated compounds similar to 2,2-difluorohex-5-enoic acid against hepatitis B virus (HBV). The findings suggested that these compounds could enhance immune responses when administered alongside traditional antiviral therapies .

Case Study 2: Insecticide Development

In another research project focused on agricultural applications, scientists developed formulations based on difluorohex-5-enoic acid derivatives. Field trials demonstrated their effectiveness against various agricultural pests while maintaining a favorable toxicological profile compared to conventional insecticides .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-difluorohex-5-enoic acid, and what are their mechanistic considerations?

- Answer : Two primary methods are documented:

- Difluoro ylide approach : Reacting CF₂Cl-CCl₃ with but-3-enoic acid derivatives under basic conditions to generate the gem-difluoroalkene moiety (Scheme 6, ).

- Deoxofluorination : Using reagents like DAST or Deoxo-Fluor to replace hydroxyl or carbonyl groups with fluorine atoms (Scheme 7, ).

Key mechanistic steps involve nucleophilic fluorination and stabilization of intermediates via resonance. Characterization via NMR is critical to confirm regioselectivity .

Q. What spectroscopic techniques are essential for characterizing 2,2-difluorohex-5-enoic acid?

- Answer :

- NMR : NMR identifies olefinic protons (δ 5.5–6.5 ppm), while NMR confirms fluorine positions (δ -110 to -120 ppm for CF₂ groups) .

- IR : Stretching frequencies for carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and C=C (1640–1680 cm⁻¹) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M-H]⁻ at m/z 164.03 for C₆H₈F₂O₂) .

Q. How should researchers handle safety protocols for this compound?

- Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Store in ventilated areas; avoid exposure to moisture to prevent hydrolysis.

- Dispose of waste via licensed hazardous waste services due to potential fluorinated byproducts .

Advanced Research Questions

Q. How can synthetic yields of 2,2-difluorohex-5-enoic acid be optimized, and what factors influence regioselectivity?

- Answer :

- Catalyst choice : Use of Lewis acids (e.g., BF₃·OEt₂) enhances electrophilic fluorination efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 15–20% .

- Temperature control : Reactions at –20°C minimize side reactions like elimination .

Contradictions in yield data (e.g., 40–75% across studies) may stem from trace moisture or reagent purity .

Q. What strategies are used to analyze biological activity, and how do structural modifications impact efficacy?

- Answer :

- In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase) using fluorometric assays (Table 4, ).

- SAR studies : Compare 2,2-difluoro derivatives with mono- or non-fluorinated analogs. For example, gem-difluoro groups enhance metabolic stability but may reduce solubility .

- Contradictions : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM) often arise from assay conditions (pH, temperature) or cell-line variability .

Q. How can computational methods predict the reactivity of 2,2-difluorohex-5-enoic acid in drug-design contexts?

- Answer :

- DFT calculations : Model transition states for fluorination steps to predict regioselectivity.

- Docking simulations : Map interactions with target proteins (e.g., COX-2) to guide functionalization (e.g., adding electron-withdrawing groups to the hexenoic chain) .

Q. What are the challenges in reproducing synthetic protocols, and how can they be mitigated?

- Answer :

- Documentation : Provide step-by-step procedures with exact molar ratios (e.g., 1.2 eq. of DAST in Scheme 7) .

- Data sharing : Include spectral raw data (NMR, IR) and HPLC chromatograms to validate purity (>95%) .

- Reagent sourcing : Specify suppliers for critical reagents (e.g., Deoxo-Fluor vs. XtalFluor-M) to avoid batch variability .

Methodological Guidance

Q. How to resolve contradictions in reported biological activity data?

- Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293T) and buffer conditions (pH 7.4).

- Control experiments : Include positive controls (e.g., aspirin for COX inhibition) and validate via orthogonal methods (e.g., SPR vs. ELISA) .

Q. What are best practices for scaling up synthesis while maintaining safety?

- Answer :

- Batch processing : Limit reaction volumes to <1 L to control exothermic fluorination.

- Byproduct management : Install scrubbers for HF gas mitigation and use PTFE-lined reactors .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈F₂O₂ | |

| NMR Shift | δ -115 ppm (CF₂) | |

| IC₅₀ (COX-2 Inhibition) | 3.2 ± 0.7 μM | |

| Optimal Reaction Temp | –20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.